Cas no 1369460-08-1 (3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine)

3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine
- EN300-1857231
- 1369460-08-1
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- Inchi: 1S/C12H16N2O/c1-14-7-8-15-12-5-4-10(3-2-6-13)9-11(12)14/h2-5,9H,6-8,13H2,1H3/b3-2+
- InChI Key: VLSPPVWOTUINLK-NSCUHMNNSA-N
- SMILES: O1C2C=CC(/C=C/CN)=CC=2N(C)CC1
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.5Ų
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857231-0.1g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 0.1g |
$1484.0 | 2023-09-18 | ||
Enamine | EN300-1857231-1g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 1g |
$1686.0 | 2023-09-18 | ||
Enamine | EN300-1857231-5g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 5g |
$4890.0 | 2023-09-18 | ||
Enamine | EN300-1857231-2.5g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 2.5g |
$3304.0 | 2023-09-18 | ||
Enamine | EN300-1857231-0.25g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 0.25g |
$1551.0 | 2023-09-18 | ||
Enamine | EN300-1857231-1.0g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 1g |
$1686.0 | 2023-06-01 | ||
Enamine | EN300-1857231-5.0g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 5g |
$4890.0 | 2023-06-01 | ||
Enamine | EN300-1857231-0.05g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 0.05g |
$1417.0 | 2023-09-18 | ||
Enamine | EN300-1857231-0.5g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 0.5g |
$1619.0 | 2023-09-18 | ||
Enamine | EN300-1857231-10.0g |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine |
1369460-08-1 | 10g |
$7250.0 | 2023-06-01 |
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine Related Literature
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine
Research Briefing on 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine (CAS: 1369460-08-1)
The compound 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine (CAS: 1369460-08-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's unique structural features, which include a benzoxazine core conjugated with a propenylamine side chain. This structure is believed to contribute to its interaction with specific biological targets, particularly in the central nervous system (CNS). Preliminary in vitro and in vivo studies suggest that the compound exhibits promising activity as a modulator of neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
One of the key advancements in the research of this compound is the development of efficient synthetic routes. A recent publication in the Journal of Medicinal Chemistry describes a novel, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions to introduce the propenylamine moiety. This method not only improves the scalability of the synthesis but also enhances the purity of the final product, which is critical for further pharmacological evaluation.
In terms of biological activity, the compound has shown selective affinity for serotonin and dopamine receptors. A study published in ACS Chemical Neuroscience demonstrated that 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine acts as a partial agonist at the 5-HT1A receptor, with an IC50 value in the nanomolar range. This finding is particularly significant given the role of 5-HT1A receptors in mood regulation and the treatment of psychiatric disorders.
Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles. Animal studies indicate that the compound has good oral bioavailability and can cross the blood-brain barrier, a critical requirement for CNS-targeted therapeutics. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects, which are currently the focus of ongoing research.
In conclusion, 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-amine represents a promising scaffold for the development of novel CNS therapeutics. Its unique structural and pharmacological properties warrant further investigation, particularly in the context of structure-activity relationship (SAR) studies and preclinical development. Future research should aim to elucidate its mechanism of action in greater detail and explore its potential in combination therapies for complex neurological conditions.
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